molecular formula C11H10ClN3O B1313326 6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine CAS No. 874143-62-1

6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine

Cat. No.: B1313326
CAS No.: 874143-62-1
M. Wt: 235.67 g/mol
InChI Key: LHLZNLVNPFGTJD-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazinamines It is characterized by the presence of a chloro group at the 6th position and a methoxyphenyl group at the 4th position of the pyrazinamine structure

Biochemical Analysis

Biochemical Properties

6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in inflammatory pathways. For instance, it inhibits the activity of enzymes such as prostaglandin E2 synthase and inducible nitric oxide synthase, which are crucial mediators of inflammation . Additionally, 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine interacts with proteins like tumor necrosis factor-α and nuclear factor κB, modulating their activity and thereby influencing inflammatory responses .

Cellular Effects

The effects of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammation and immune responses, leading to altered cellular behavior . Furthermore, 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and thereby modulating biochemical pathways . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptors and transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic pathways .

Dosage Effects in Animal Models

The effects of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine.

Metabolic Pathways

6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to inhibit key enzymes in the inflammatory pathway, thereby reducing the production of inflammatory mediators . Additionally, it affects the levels of metabolites involved in cellular energy production and immune responses .

Transport and Distribution

The transport and distribution of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently transported across cell membranes and accumulates in specific tissues, particularly those involved in immune responses . The distribution of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine within the body is crucial for understanding its therapeutic potential and targeting specific diseases.

Subcellular Localization

The subcellular localization of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine plays a significant role in its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory and metabolic pathways . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 4-Methoxyphenylpyrazinamide
  • 6-Chloropyrazine-2-carboxamide

Uniqueness

6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxyphenyl groups enhances its reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLZNLVNPFGTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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